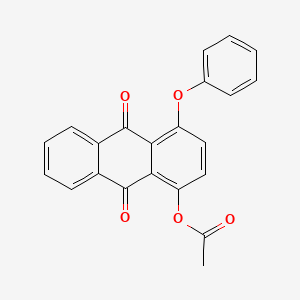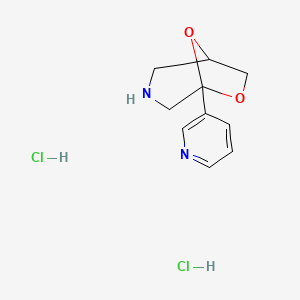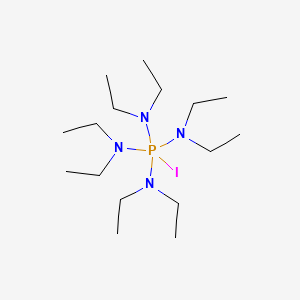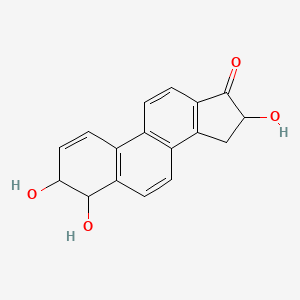![molecular formula C17H24N2O8 B14424215 Methyl 3-[({[(benzyloxy)carbonyl]amino}acetyl)amino]-3-deoxyhexopyranoside CAS No. 83904-91-0](/img/structure/B14424215.png)
Methyl 3-[({[(benzyloxy)carbonyl]amino}acetyl)amino]-3-deoxyhexopyranoside
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-[({[(benzyloxy)carbonyl]amino}acetyl)amino]-3-deoxyhexopyranoside is a complex organic compound that features a hexopyranoside backbone with various functional groups attached
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[({[(benzyloxy)carbonyl]amino}acetyl)amino]-3-deoxyhexopyranoside typically involves multiple steps. One common method includes the protection of amino groups, followed by glycosylation reactions to introduce the hexopyranoside moiety. The benzyloxycarbonyl group is often used as a protecting group for the amino functionalities during the synthesis .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, solvent, and catalysts to ensure high yield and purity.
化学反应分析
Types of Reactions
Methyl 3-[({[(benzyloxy)carbonyl]amino}acetyl)amino]-3-deoxyhexopyranoside can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove protective groups or reduce specific functionalities.
Substitution: Nucleophilic substitution reactions can be employed to replace certain groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophilic substitution often involves reagents like sodium azide (NaN3) or sodium methoxide (NaOMe).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or aldehydes, while reduction could produce amines or alcohols.
科学研究应用
Methyl 3-[({[(benzyloxy)carbonyl]amino}acetyl)amino]-3-deoxyhexopyranoside has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Industry: Could be used in the production of specialty chemicals or as a building block for more complex industrial products.
作用机制
The mechanism of action for Methyl 3-[({[(benzyloxy)carbonyl]amino}acetyl)amino]-3-deoxyhexopyranoside involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group, allowing the compound to interact with enzymes or receptors without being immediately degraded . The hexopyranoside moiety can facilitate binding to carbohydrate-recognizing proteins, influencing various biological pathways .
相似化合物的比较
Similar Compounds
Methyl 3-[({[(benzyloxy)carbonyl]amino}acetyl)amino]-3-deoxyglucopyranoside: Similar structure but with a glucopyranoside backbone.
Methyl 3-[({[(benzyloxy)carbonyl]amino}acetyl)amino]-3-deoxygalactopyranoside: Similar structure but with a galactopyranoside backbone.
Uniqueness
Methyl 3-[({[(benzyloxy)carbonyl]amino}acetyl)amino]-3-deoxyhexopyranoside is unique due to its specific combination of functional groups and the hexopyranoside backbone. This combination allows for specific interactions with biological molecules, making it a valuable compound for research and potential therapeutic applications .
属性
CAS 编号 |
83904-91-0 |
|---|---|
分子式 |
C17H24N2O8 |
分子量 |
384.4 g/mol |
IUPAC 名称 |
benzyl N-[2-[[3,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl]amino]-2-oxoethyl]carbamate |
InChI |
InChI=1S/C17H24N2O8/c1-25-16-15(23)13(14(22)11(8-20)27-16)19-12(21)7-18-17(24)26-9-10-5-3-2-4-6-10/h2-6,11,13-16,20,22-23H,7-9H2,1H3,(H,18,24)(H,19,21) |
InChI 键 |
IDQIBTHJGXCMII-UHFFFAOYSA-N |
规范 SMILES |
COC1C(C(C(C(O1)CO)O)NC(=O)CNC(=O)OCC2=CC=CC=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(Phenylphosphanyl)methyl]aniline](/img/structure/B14424136.png)




![2,5,11-Trimethyl-2H-pyrido[4,3-b]carbazole-9,10-dione](/img/structure/B14424162.png)

![2-{[1-(Methylsulfanyl)-2-nitroethenyl]amino}ethan-1-ol](/img/structure/B14424171.png)
![1,2-Dihydropyrido[3,4-e][1,2,4]triazine](/img/structure/B14424180.png)





